molecular formula C20H26ClN3O3 B7172537 N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide

N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide

Cat. No.: B7172537
M. Wt: 391.9 g/mol
InChI Key: NHQHKTCKIDMBAJ-UHFFFAOYSA-N
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Description

N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide is a complex organic compound with a unique structure that includes a piperidine ring, a chlorophenyl group, and a pyrrolidinone moiety

Properties

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O3/c21-17-4-2-1-3-16(17)14-23-10-7-15(8-11-23)13-22-18(25)9-12-24-19(26)5-6-20(24)27/h1-4,15H,5-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQHKTCKIDMBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCN2C(=O)CCC2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide typically involves multiple steps. One common route starts with the preparation of the piperidine derivative, followed by the introduction of the chlorophenyl group through a nucleophilic substitution reaction. The final step involves the coupling of the piperidine derivative with the pyrrolidinone moiety under specific reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide
  • N-[[1-[(2-bromophenyl)methyl]piperidin-4-yl]methyl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide

Uniqueness

N-[[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methyl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents on the phenyl ring.

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